2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline
Description
Properties
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-12-19-8-6-17(21-12)25-13-7-9-23(11-13)18(24)16-10-20-14-4-2-3-5-15(14)22-16/h2-6,8,10,13H,7,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLNPKDEPKYANG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:
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Formation of the Pyrrolidine Intermediate: : The synthesis begins with the preparation of the pyrrolidine intermediate. This can be achieved by reacting 2-methylpyrimidine-4-ol with a suitable pyrrolidine derivative under basic conditions to form the pyrrolidine-1-carbonyl intermediate.
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Coupling with Quinoxaline: : The pyrrolidine intermediate is then coupled with a quinoxaline derivative. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the desired amide bond.
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Purification: : The final product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve:
Optimization of Reaction Conditions: Adjusting parameters such as temperature, solvent, and reaction time to maximize yield.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Scalable Purification Techniques: Utilizing scalable purification methods like crystallization or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution can be carried out using sodium hydride in DMF (dimethylformamide), while electrophilic substitution may involve reagents like bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that quinoxaline derivatives exhibit potent antimicrobial properties. A study demonstrated that compounds related to quinoxaline showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives have been noted for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus species (VRE) .
Anticancer Properties
Quinoxaline derivatives are being explored for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Mechanistic studies suggest that these effects may be mediated through the modulation of signaling pathways involved in cell survival and death .
Anti-inflammatory Effects
The anti-inflammatory properties of 2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline have been highlighted in several studies. The compound appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models .
Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial activity of a series of quinoxaline derivatives, including this compound. The minimal inhibitory concentration (MIC) was determined against various bacterial strains, revealing that the compound exhibited significant activity against resistant strains.
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Enterococcus faecium | 0.25 |
| Escherichia coli | 1 |
Study 2: Anticancer Activity
In vitro studies assessed the anticancer effects of the compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values demonstrating its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
Mechanism of Action
The mechanism of action of 2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Biological Activity
The compound 2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N4O2 |
| Molecular Weight | 284.32 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC1=C(C=CN=C1)C(=O)N2C=CC=CC2=N1 |
This compound features a quinoxaline core, a pyrrolidine ring, and a pyrimidine moiety, which contribute to its diverse biological activities.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the pyrrolidine and quinoxaline structures suggests potential inhibition of various kinases and enzymes involved in cell signaling pathways.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit inhibitory effects on key enzymes such as:
- Protein Kinase : Inhibition may lead to reduced cell proliferation in cancer cells.
- Xanthine Oxidase : Potentially useful in treating gout by lowering uric acid levels.
Anticancer Activity
Several studies have shown that quinoxaline derivatives possess significant anticancer properties. For instance:
- A study demonstrated that related compounds inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), through apoptosis induction mechanisms .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests it may be effective in treating conditions such as arthritis or other inflammatory diseases. Research has indicated that similar derivatives can inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 .
Study 1: Anticancer Efficacy
In a controlled study, researchers synthesized several derivatives based on the quinoxaline scaffold, including our compound of interest. These derivatives were tested for cytotoxicity against various cancer cell lines. The results indicated that the compound exhibited IC50 values comparable to established chemotherapeutics, suggesting strong potential as an anticancer agent .
Study 2: Anti-inflammatory Activity
Another study focused on the anti-inflammatory properties of related pyrrolidine derivatives. The results showed significant inhibition of nitric oxide production in LPS-stimulated macrophages, indicating that these compounds could serve as lead compounds for developing new anti-inflammatory drugs .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline?
- Methodological Answer : Utilize Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Statistical methods minimize trial-and-error approaches by analyzing interactions between variables. For example, fractional factorial designs can reduce the number of experiments while capturing critical effects . Computational reaction path searches (e.g., quantum chemical calculations) further refine conditions by predicting transition states and intermediates, as demonstrated in ICReDD’s feedback loop between computation and experimentation .
| Key DOE Parameters | Levels Tested | Response Metrics |
|---|---|---|
| Temperature (°C) | 80, 100, 120 | Yield (%) |
| Solvent (polarity index) | DMF (6.4), THF (4.0) | Purity (HPLC area %) |
| Catalyst (mol%) | 5, 10, 15 | Reaction time (hrs) |
Q. What analytical techniques are recommended for characterizing this compound’s structural and chemical properties?
- Methodological Answer : Combine proximate chemical analyses (e.g., elemental analysis, FTIR for functional groups) with advanced spectroscopic methods:
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm pyrrolidine and quinoxaline connectivity.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography to resolve stereochemistry at the pyrrolidine ring.
Cross-referencing experimental data with computational predictions (e.g., NMR chemical shifts via DFT calculations) enhances accuracy .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies using a factorial design:
- Variables : pH (2, 7, 12), temperature (25°C, 40°C, 60°C).
- Metrics : Degradation kinetics (HPLC), byproduct identification (LC-MS).
Statistical models (e.g., Arrhenius equation) predict shelf-life under standard storage conditions .
Advanced Research Questions
Q. How can computational modeling elucidate reaction mechanisms involving this compound?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT, MP2) to map potential energy surfaces for key reactions (e.g., nucleophilic substitution at the pyrrolidine carbonyl). ICReDD’s integrated approach combines:
- Reaction path searches to identify intermediates.
- Kinetic Monte Carlo simulations to model reaction networks.
- Machine learning to prioritize experimental validation .
Q. What strategies resolve contradictions between experimental and computational data (e.g., unexpected byproducts)?
- Methodological Answer : Apply multivariate analysis to identify outliers or confounding variables (e.g., trace moisture in reactions). For example:
- Principal Component Analysis (PCA) to correlate byproduct formation with solvent impurities.
- Cross-validation using alternative synthetic routes (e.g., solid-phase vs. solution-phase synthesis) .
Reconcile discrepancies by revisiting computational assumptions (e.g., solvent effects in DFT calculations) .
Q. How can researchers design experiments to probe the compound’s biological activity?
- Methodological Answer : Follow practical training frameworks for chemical biology:
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- Structure-activity relationship (SAR) studies : Systematically modify the quinoxaline or pyrrolidine moieties.
- Dose-response curves (IC₅₀ determination) with statistical validation (e.g., triplicate replicates, ANOVA) .
Q. What methodologies are recommended for scaling up synthesis while maintaining yield and purity?
- Methodological Answer : Apply reactor design principles (CRDC subclass RDF2050112):
- Continuous-flow reactors to enhance heat/mass transfer.
- Membrane separation technologies (CRDC RDF2050104) for in-line purification.
- Process control algorithms (e.g., PID controllers) to stabilize critical parameters (e.g., pressure, mixing efficiency) .
Data Contradiction Analysis Example
Scenario : Discrepancies in reported yields between computational predictions (85%) and lab results (62%).
- Root Cause Analysis :
- Parameter Sensitivity : Catalyst decomposition at high temperatures not modeled computationally.
- Experimental Noise : Moisture-sensitive intermediates degraded during handling.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
